Product packaging for Benzo[b]thiophene-6-carbonitrile(Cat. No.:CAS No. 154650-81-4)

Benzo[b]thiophene-6-carbonitrile

Cat. No.: B171574
CAS No.: 154650-81-4
M. Wt: 159.21 g/mol
InChI Key: GRNONARPFXAEBM-UHFFFAOYSA-N
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Description

Contextualizing Benzo[b]thiophene within Heterocyclic Chemistry Research

Significance of Sulfur-Containing Heterocycles in Academic Inquiry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are of immense interest in various scientific fields, particularly in medicinal and materials science. openmedicinalchemistryjournal.com Among these, sulfur-containing heterocycles have garnered significant attention due to their unique physicochemical properties and diverse reactivity, which differ substantially from their carbocyclic counterparts. openmedicinalchemistryjournal.com These compounds are integral components of many FDA-approved drugs and biologically active molecules. researchgate.netnih.gov The presence of the sulfur atom, with its available electron pairs, often imparts favorable characteristics such as enhanced biological activity and, in some cases, lower toxicity compared to other heterocyclic analogs. openmedicinalchemistryjournal.comresearchgate.net

The exploration of sulfur-containing heterocycles has led to the discovery of compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netnih.gov Their structural diversity and ability to form stable complexes make them valuable scaffolds in the design of new and effective therapeutic agents. researchgate.net Aromatic sulfur heterocycles, in particular, are noted for their stability and unique spectroscopic properties, which are relevant for applications in molecular conductors and magnets. openmedicinalchemistryjournal.com

Role of the Benzo[b]thiophene Scaffold in Medicinal Chemistry Research

The benzo[b]thiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a privileged structure in the field of medicinal chemistry. researchgate.netnih.gov This core structure is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netbenthamdirect.com The planar, electron-rich nature of the benzo[b]thiophene ring system enhances its binding affinity to various enzymes and receptors, making it a valuable pharmacophore in drug discovery. tandfonline.comresearchgate.net

Derivatives of benzo[b]thiophene have been extensively investigated and developed as clinical drugs for a variety of diseases. researchgate.netnih.gov The versatility of this scaffold allows for the introduction of various substituents at different positions, which can significantly modulate the compound's biological activity. ontosight.ai This has led to the identification of benzo[b]thiophene derivatives with potent antimicrobial, anticancer, anti-inflammatory, antioxidant, antidiabetic, and anticonvulsant activities, among others. researchgate.netnih.govresearchgate.net The structure-activity relationship (SAR) studies of these derivatives are a major focus for medicinal chemists aiming to design more potent and less toxic therapeutic agents. researchgate.netnih.gov

Unique Structural Features of Benzo[b]thiophene-6-carbonitrile for Advanced Research

The presence of the nitrile functionality also offers a versatile chemical handle for further synthetic modifications. Nitriles can be converted into a variety of other functional groups, such as carboxylic acids, amines, and amides, allowing for the synthesis of a diverse library of derivatives for biological screening and materials development. The specific placement of the nitrile group at the 6-position provides a distinct substitution pattern that can lead to novel structure-activity relationships and the discovery of compounds with unique biological profiles or material properties.

Historical Overview of Benzo[b]thiophene Derivative Research

Research into benzo[b]thiophene and its derivatives has a long history, with a significant acceleration in recent decades driven by the quest for new therapeutic agents and functional materials. benthamdirect.combenthamdirect.com Early studies focused on the isolation and characterization of naturally occurring benzo[b]thiophenes and the development of fundamental synthetic methodologies. Over the years, numerous synthetic routes have been established, including transition metal-catalyzed reactions, acid-catalyzed cyclizations, and other efficient methods for constructing the benzo[b]thiophene skeleton. benthamdirect.comtandfonline.combenthamdirect.com

The recognition of the diverse pharmacological potential of the benzo[b]thiophene scaffold led to a surge in research focused on its application in medicinal chemistry. researchgate.netbenthamdirect.comresearchgate.net This has resulted in the synthesis and evaluation of a vast number of derivatives, with many showing promising activity against a wide range of diseases. researchgate.netresearchgate.netbenthamdirect.com More recently, the applications of benzo[b]thiophene derivatives have expanded into the field of materials science, where they have been investigated for use as organic semiconductors and in photoelectric materials. benthamdirect.com

Rationale for Focused Research on this compound

The focused research on this compound is justified by the unique combination of the proven biological relevance of the benzo[b]thiophene scaffold and the specific chemical properties imparted by the nitrile substituent. The electron-withdrawing nature of the nitrile group can significantly alter the molecule's interaction with biological targets compared to other benzo[b]thiophene derivatives. acs.org This makes it a promising candidate for the development of novel therapeutic agents with potentially new mechanisms of action.

Furthermore, the synthetic versatility of the nitrile group allows for the creation of a wide array of derivatives, which is crucial for systematic structure-activity relationship studies. By modifying the nitrile or other positions on the benzo[b]thiophene ring, researchers can fine-tune the compound's properties to optimize its biological activity and pharmacokinetic profile. The potential for this compound to serve as a key building block in the synthesis of more complex and potent molecules further underscores the rationale for its dedicated investigation. caymanchem.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the current state of research on this compound. The primary objectives are to:

Situate this compound within the broader context of heterocyclic and medicinal chemistry.

Detail the known synthetic methods for its preparation.

Summarize its chemical properties and spectroscopic data.

Explore its documented and potential applications in medicinal chemistry and materials science.

By focusing solely on this specific compound, this article will serve as a detailed and authoritative resource for researchers interested in the synthesis, properties, and applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NS B171574 Benzo[b]thiophene-6-carbonitrile CAS No. 154650-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNONARPFXAEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618374
Record name 1-Benzothiophene-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154650-81-4
Record name 1-Benzothiophene-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Computational Analysis of Benzo B Thiophene 6 Carbonitrile

Advanced Spectroscopic Characterization Techniques (Excluding Basic Identification Data)

The structural confirmation and elucidation of the electronic properties of Benzo[b]thiophene-6-carbonitrile rely on a suite of advanced spectroscopic methods. These techniques provide detailed insights beyond simple identification, revealing the specific arrangement of atoms, the nature of chemical bonds, and the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental data for this isomer is not widely published, the expected chemical shifts can be reliably predicted based on the known spectra of the parent compound, Benzo[b]thiophene, and the well-understood effects of the electron-withdrawing nitrile (-CN) substituent. nih.govmdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the five protons on the bicyclic ring system. The protons on the thiophene (B33073) ring (H2 and H3) typically appear in a different region from those on the benzene (B151609) ring (H4, H5, and H7). The nitrile group at the C6 position will most significantly influence the chemical shifts of the adjacent protons, H5 and H7, causing them to shift downfield due to its deshielding effect.

In the ¹³C NMR spectrum, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. The quaternary carbon atom to which the nitrile is attached (C6) will also be identifiable. The chemical shifts of other carbons in the benzene portion of the molecule will be influenced by the substituent, providing clear evidence for the 6-position substitution pattern. researchgate.net Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign each proton and carbon signal by showing correlations between coupled nuclei over two or three bonds.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)
2~7.5-7.7~125-127
3~7.3-7.5~123-125
4~7.9-8.1~124-126
5~7.7-7.9~128-130
6-~110-115 (ipso-C)
7~8.2-8.4~126-128
3a (Quaternary)-~139-141
7a (Quaternary)-~140-142
CN (Nitrile)-~117-119

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by a few key absorption bands that confirm its structure. nih.govnist.gov

The most definitive feature will be the sharp, medium-intensity absorption band corresponding to the stretching vibration of the nitrile (C≡N) triple bond. This peak is typically observed in the 2220-2260 cm⁻¹ region. The aromatic nature of the molecule will be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, typically appearing in the 1450-1600 cm⁻¹ range.

Expected Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050-3150Medium-Weak
Nitrile (C≡N) Stretch2220-2260Medium, Sharp
Aromatic C=C Stretch1450-1600Medium-Strong
C-H Out-of-Plane Bending700-900Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molecular formula C₉H₅NS), the calculated molecular weight is approximately 159.02 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z ≈ 159. This peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural clues. nih.govnih.gov The stability of the aromatic system suggests the molecular ion will be relatively abundant. Common fragmentation pathways for related compounds involve the loss of small, stable molecules or radicals. nih.govresearchgate.net For this compound, characteristic fragmentation could involve the loss of a hydrogen cyanide molecule (HCN, 27 Da) or the cleavage of the thiophene ring. sapub.org

Predicted Mass Spectrometry Data for this compound

m/z (Predicted)AssignmentNotes
159[M]⁺Molecular Ion
132[M - HCN]⁺Loss of hydrogen cyanide
114[M - CS]⁺Loss of carbon monosulfide from the thiophene ring

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The parent Benzo[b]thiophene molecule exhibits characteristic absorption bands due to π → π* transitions within its conjugated aromatic system. researchgate.net The introduction of a nitrile group at the 6-position, which extends the conjugation and acts as an electron-withdrawing group, is expected to influence these transitions.

This substitution typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to the unsubstituted parent compound. masterorganicchemistry.com The spectrum is likely to show complex absorption bands in the UV region, characteristic of polycyclic aromatic systems.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many benzothiophene (B83047) derivatives are known to be fluorescent, making them useful as fluorophores. nih.govresearchgate.net The parent Benzo[b]thiophene is emissive, and the introduction of a cyano substituent is expected to modulate its photophysical properties. researchgate.net

The cyano group can influence the fluorescence quantum yield (the efficiency of the emission process) and the Stokes shift (the difference between the absorption and emission maxima). The emission wavelength of this compound would likely be red-shifted compared to the parent compound due to the extended π-system. Analysis of these properties is crucial for applications in materials science and biological sensing. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful theoretical insights that complement experimental data. nih.govrsc.org For this compound, DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties, and analyze the electronic structure. nih.govmdpi.com

Theoretical studies can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic transitions and chemical reactivity. researchgate.net Furthermore, computational methods can simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. nih.gov These theoretical predictions can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's structure-property relationships. nih.gov

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the geometric and electronic properties of molecules, providing insights that are often in excellent agreement with experimental data. For benzo[b]thiophene derivatives, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular structures and predict spectroscopic properties. Quantum chemical calculations on the related compound, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851), have demonstrated the utility of this approach in accurately predicting bond lengths and angles. icm.edu.plsemanticscholar.orgresearchgate.net For this compound, such calculations would elucidate the planarity of the bicyclic system and the electronic influence of the nitrile group on the aromatic scaffold.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For benzo[b]thiophene and its derivatives, the HOMO energies have been observed to vary with substitution, for instance, ranging from approximately -0.243 atomic units (a.u.) for thiophene to -0.210 a.u. for a more complex derivative. researchgate.net Similarly, LUMO energies also shift with substitution. researchgate.net For this compound, the electron-withdrawing nature of the nitrile group is expected to lower both the HOMO and LUMO energy levels. The distribution of these orbitals would likely show the HOMO localized over the electron-rich benzo[b]thiophene ring system, while the LUMO would have significant density on the carbon and nitrogen atoms of the nitrile group, indicating a potential site for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for Benzo[b]thiophene and a Derivative.
CompoundHOMO Energy (a.u.)LUMO Energy (a.u.)Energy Gap (eV)
Thiophene-0.243-0.0196.09
Dibenzothiophene-0.225-0.0494.79
Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In nitriles, the region around the nitrogen atom of the cyano group is characterized by a negative electrostatic potential due to the lone pair of electrons, making it a potential site for interactions with electrophiles or hydrogen bond donors. researchgate.netnih.gov Conversely, the aromatic rings of the benzo[b]thiophene system will exhibit a more complex potential surface, with the sulfur atom also influencing the charge distribution. Analysis of substituted benzenes has shown that MEP values can quantitatively reflect the electronic effects of substituents on the aromatic ring. dntb.gov.ua For this compound, the MEP surface would likely show a significant negative potential around the nitrogen atom of the nitrile group, while the hydrogen atoms of the benzene ring would exhibit positive potential.

Energy Gap (ΔE) and Softness Calculations

The HOMO-LUMO energy gap (ΔE) and the related concept of chemical softness are important descriptors of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. Chemical softness is the reciprocal of hardness, which is proportional to the HOMO-LUMO gap. Therefore, molecules with a small energy gap are considered "soft" and are more polarizable and reactive.

Studies on benzo[b]thiophene derivatives have shown that substitutions can significantly alter the HOMO-LUMO gap. researchgate.net For this compound, the electron-withdrawing nitrile group is expected to decrease the energy gap compared to the parent benzo[b]thiophene, thereby increasing its reactivity and softness. This modulation of the electronic properties is a key strategy in the design of bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thus guiding the drug discovery process.

Several QSAR studies have been conducted on benzo[b]thiophene derivatives, identifying important structural features for various biological activities, such as anticoagulant and anticancer properties. pharmacophorejournal.comnih.govpharmacophorejournal.com These studies often employ 3D-QSAR methods, which consider the three-dimensional properties of the molecules, such as steric and electrostatic fields. For a series of 4-substituted benzothiophene analogs acting as Factor IXa inhibitors, a QSAR model was developed with a high correlation coefficient (r² = 0.9622), indicating a strong predictive ability. pharmacophorejournal.com The contributing descriptors in this model included steric and electrostatic interactions at specific lattice points, suggesting that the size and electronic properties of the substituents are crucial for activity. pharmacophorejournal.com For this compound, a QSAR study would involve a series of analogs with varying substituents to determine how modifications at the 6-position and elsewhere on the scaffold affect a specific biological endpoint.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for understanding the binding mode of a potential drug and for virtual screening of compound libraries.

Benzo[b]thiophene derivatives have been the subject of numerous molecular docking studies to elucidate their interactions with various protein targets, including kinases and tubulin. nih.govnih.govtandfonline.com These studies reveal the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the binding mode of a ligand within the active site of a protein and estimate its binding affinity, often expressed as a docking score or binding energy (in kcal/mol). For a series of pyrazolopyrimidine analogs, docking studies identified compounds with high binding affinities (e.g., -10.2 kcal/mol) against a target protein from Wolbachia pipientis. nih.gov

In the context of this compound, docking studies against a specific protein target, for example, a kinase, would be performed. nih.govtandfonline.com The benzo[b]thiophene core would likely engage in hydrophobic and π-stacking interactions with nonpolar residues in the active site. The nitrile group, with its hydrogen bond accepting capability, could form a crucial interaction with a hydrogen bond donor residue in the protein, thereby anchoring the ligand in the binding pocket. The predicted binding affinity would provide a quantitative measure of the potential of this compound as an inhibitor of the target protein. For instance, a study on 5-hydroxybenzothiophene derivatives identified compounds with potent multi-target kinase inhibition, with IC50 values in the nanomolar range. nih.govtandfonline.com

Table 2: Example of Predicted Binding Affinities for Benzo[b]thiophene Derivatives against a Hypothetical Kinase Target.
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Benzo[b]thiophene-6.5LEU83, VAL91, ALA105
Benzo[b]thiophene-6-carboxamide-7.8LEU83, VAL91, LYS65 (H-bond)
This compound-7.5LEU83, VAL91, LYS65 (H-bond)
Identification of Target Enzymes and Receptors

The benzo[b]thiophene scaffold is a prominent structure in medicinal chemistry, recognized for its interaction with a diverse array of biological targets. nih.gov While direct studies on this compound are specific, research on structurally similar compounds provides significant insights into its potential enzymatic and receptor targets. Computational and in-vitro studies of various benzo[b]thiophene derivatives have identified several key proteins where this scaffold demonstrates notable binding affinity.

Derivatives of the closely related tetrahydrobenzo[b]thiophene have been investigated as potential antitumor agents, with molecular docking studies revealing a strong binding affinity for tubulin . nih.gov Specifically, certain derivatives interact with the tubulin protein (PDB ID: 5NM5), suggesting a potential mechanism of action through the disruption of microtubule dynamics, similar to established inhibitors like paclitaxel. nih.gov

In the context of neurodegenerative diseases, benzo[b]thiophene-chalcone hybrids have been identified as inhibitors of cholinesterases , including both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This indicates that the benzo[b]thiophene core can effectively bind within the active sites of these enzymes, which are critical targets in the management of Alzheimer's disease. nih.gov

Furthermore, extensive research has been conducted on benzo[b]thiophene derivatives as antagonists for G-protein coupled receptors. One notable example is the identification of a 6-methyl-benzo[b]thiophene derivative as a potent antagonist of the neurokinin-2 (NK2) receptor , a target implicated in inflammatory and respiratory conditions. nih.gov Other studies have pointed towards the potential for benzo[b]thiophene compounds to act as selective estrogen receptor modulators (SERMs). nih.gov Additionally, derivatives of the parent compound have shown inhibitory activity against enzymes such as thrombin and c-Jun N-terminal kinase 3 (JNK3) . researchgate.netgu.se

Table 1: Potential Enzyme and Receptor Targets for Benzo[b]thiophene-based Compounds

Target Class Specific Target Therapeutic Area
Structural Protein Tubulin Oncology
Enzyme Acetylcholinesterase (AChE) Neurodegenerative Disease
Enzyme Butyrylcholinesterase (BChE) Neurodegenerative Disease
Enzyme Thrombin Hematology / Cardiology
Enzyme c-Jun N-terminal kinase 3 (JNK3) Neurology / Inflammation
Receptor Neurokinin-2 (NK2) Receptor Inflammation / Respiratory
Receptor Estrogen Receptor (ER) Oncology / Osteoporosis
Conformational Analysis within Binding Sites

Computational molecular docking studies have been instrumental in elucidating the binding modes and conformational arrangements of benzo[b]thiophene derivatives within the active sites of their target proteins. These analyses reveal the specific interactions that stabilize the ligand-protein complex, providing a rationale for the observed biological activity.

In the case of tubulin inhibition, docking studies of tetrahydrobenzo[b]thiophene derivatives show key hydrogen bonding interactions with amino acid residues such as SER 178 and GLN 11. nih.gov The binding energies calculated for these compounds are comparable to that of the co-crystallized ligand (GTP), indicating a high-affinity interaction. nih.gov

For cholinesterase inhibition, the conformational analysis of a benzo[b]thiophene-chalcone hybrid within the active site of AChE highlighted a hydrogen bond between the carbonyl oxygen of the ligand and the tyrosine residue TYR337. nih.gov Additionally, a π-stacking interaction was observed between the aromatic ring of the benzoyl group and the tryptophan residue TRP86, further anchoring the compound within the binding pocket. nih.gov

The flexibility of substituents on the benzo[b]thiophene core allows for optimal orientation within different binding sites. The analysis of various derivatives helps in understanding how different functional groups can be oriented to maximize interactions with key amino acid residues, thereby enhancing potency and selectivity.

Table 2: Key Intermolecular Interactions of Benzo[b]thiophene Derivatives in Target Binding Sites

Compound Type Target Protein Key Interacting Residues Type of Interaction
Tetrahydrobenzo[b]thiophene Tubulin SER 178, GLN 11 Hydrogen Bonding
Benzo[b]thiophene-chalcone Acetylcholinesterase TYR337 Hydrogen Bonding
Benzo[b]thiophene-chalcone Acetylcholinesterase TRP86 π-stacking

Prediction of Pharmacokinetic Properties (Excluding Dosage/Administration)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. For benzo[b]thiophene derivatives, computational tools are frequently used to assess their drug-likeness and predict their pharmacokinetic profile.

Studies on various benzo[b]thiophene analogs have shown that they generally exhibit favorable drug-like properties. nih.gov Many derivatives comply with Lipinski's rule of five, which is a widely used guideline to predict oral bioavailability. nih.gov Parameters such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP) are calculated to fall within the acceptable ranges for orally administered drugs. The bioavailability score for a range of benzo[b]thiophene-chalcones has been calculated at 55%. nih.gov

Computational models also predict gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. While many benzo[b]thiophene derivatives are predicted to have good GI absorption, their ability to cross the BBB can vary depending on their specific physicochemical properties. nih.govchemrevlett.com Some derivatives are predicted to be substrates for P-glycoprotein (P-gp), an efflux pump that can limit their accumulation in the central nervous system. nih.gov The topological polar surface area (TPSA) is another important descriptor used to predict absorption and distribution characteristics.

Table 3: Predicted ADME Properties for Representative Benzo[b]thiophene Derivatives

Property Predicted Outcome for Analogs Implication
Lipinski's Rule of Five Generally compliant nih.gov Good potential for oral bioavailability
Gastrointestinal (GI) Absorption High to moderate nih.gov Likely absorbed from the gut
Blood-Brain Barrier (BBB) Permeation Variable CNS activity depends on specific structure
P-glycoprotein (P-gp) Substrate Some analogs predicted as substrates nih.gov Potential for active efflux from CNS
Bioavailability Score ~55% for some series nih.gov Moderate oral bioavailability expected

Biological Activities and Therapeutic Potential of Benzo B Thiophene 6 Carbonitrile Derivatives

Antimicrobial Activities

Derivatives of the benzo[b]thiophene scaffold have been a subject of interest in the search for new antimicrobial agents. digitellinc.comnih.govresearchgate.net Research has explored their efficacy against various pathogens, including bacteria and fungi.

Antibacterial Properties

The emergence of antibiotic resistance has driven the exploration of novel chemical scaffolds for antibacterial drug development. digitellinc.com Benzo[b]thiophene derivatives have been identified as a promising class of compounds with potential antibacterial activity. nih.gov

One study investigated a series of 3-halobenzo[b]thiophenes for their antimicrobial properties. Among the synthesized compounds, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria. nih.gov Time-kill curve analysis of cyclohexanol-substituted 3-chlorobenzo[b]thiophenes against Staphylococcus aureus demonstrated rapid bactericidal activity at their MIC. nih.gov

In another study, novel benzo[b]thiophene derivatives were synthesized and evaluated for their antibacterial activity. Several compounds exhibited significant activity against Gram-negative bacteria, with some showing more potency against Pseudomonas aeruginosa than the standard drug gentamicin. nih.gov

Table 1: Antibacterial Activity of Selected Benzo[b]thiophene Derivatives
Compound/DerivativeBacterial StrainActivity (MIC/Zone of Inhibition)Reference
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteriaMIC: 16 µg/mL nih.gov
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneGram-positive bacteriaMIC: 16 µg/mL nih.gov
Thiophene (B33073) derivative 7Pseudomonas aeruginosaMore potent than gentamicin nih.gov
3-substituted phenyl-2-(3'-chlorobenzo[b]thiophen-2'-yl) quinazol-4-ones (Compounds 7, 8, 9)E. coli, P. aeruginosa, S. epidermidis, B. subtilisActivity nearly equal to Ampicillin

The challenge of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new therapeutic agents. mdpi.com Benzo[b]thiophene derivatives have shown promise in this area.

A study focused on benzo[b]thiophene acylhydrazones identified a non-cytotoxic derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, with a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including a methicillin-resistant and a daptomycin-resistant clinical isolate. mdpi.comnih.gov Computational studies, including QSAR modeling and molecular docking, have been employed to understand the structural features contributing to the activity of benzothiophene (B83047) derivatives against MRSA, identifying key descriptors and critical binding interactions. researchgate.net These computational insights aid in the rational design of more potent antibiotics targeting multidrug-resistant pathogens.

Antifungal Properties

In addition to antibacterial effects, benzo[b]thiophene derivatives have been investigated for their antifungal potential. researchgate.netuwf.edunih.gov A study on synthetic di(hetero)arylamines based on the benzo[b]thiophene system revealed broad-spectrum antifungal activity. nih.gov The most active compound was effective against clinically relevant Candida, Aspergillus, and dermatophyte species, including fluconazole-resistant fungi, with particularly low MICs for dermatophytes. nih.gov Structure-activity relationship (SAR) studies indicated that hydroxyl groups were essential for the activity in aryl derivatives. nih.gov

Another research effort involving 30 novel benzo[b]thiophene derivatives found that several compounds exhibited promising antifungal activity with MIC values ranging from 32 to 64 µg/mL against Candida species. uwf.edu These compounds were also effective in inhibiting the hyphal development of Candida. uwf.edu

Table 2: Antifungal Activity of Selected Benzo[b]thiophene Derivatives
Compound/DerivativeFungal StrainActivity (MIC)Reference
Di(hetero)arylamine derivative of benzo[b]thiopheneCandida, Aspergillus, dermatophytes (including fluconazole-resistant fungi)Broad-spectrum activity, low MICs for dermatophytes nih.gov
Novel benzo[b]thiophene derivativesCandida species32 to 64 µg/mL uwf.edu
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneC. albicans16 µg/mL nih.gov
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneC. albicans16 µg/mL nih.gov

Anti-mycobacterial/Antitubercular Activities

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis underscores the need for new antitubercular agents. nih.govsci-hub.seresearchgate.net Benzo[b]thiophene derivatives have been explored for their potential in this therapeutic area. nih.govnih.govnih.gov

One study synthesized and evaluated four series of benzo[b]thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis H37Ra. nih.govnih.gov A particular derivative, 7b, was found to be highly active against multidrug-resistant M. tuberculosis H37Ra, with MICs ranging from 2.73–22.86 μg/mL. nih.govnih.gov This compound was effective against both active and dormant mycobacteria. nih.gov Another study on benzo(c)thiophene-1,3-dione (B189187) reported a MIC of 4.0 µg/ml against Mycobacterium tuberculosis H37RV and showed activity against four drug-resistant isolates with MICs in the range of 8–14 μg/ml. sci-hub.se

Anticancer / Antiproliferative Activities

The structural versatility of the benzo[b]thiophene core has made it a valuable scaffold in the design of novel anticancer agents. researchgate.netijpsjournal.com Derivatives have shown the ability to inhibit the growth of various cancer cell lines through different mechanisms of action.

A series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) derivatives were synthesized and evaluated for their antiproliferative activity. benthamdirect.comresearchgate.net Many of these compounds exhibited high inhibition against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines. benthamdirect.comresearchgate.net The high activity of some of these compounds was attributed to the presence of electronegative cyano (CN) and/or chloro (Cl) groups. benthamdirect.comresearchgate.net

Another study focused on benzo[b]thiophene acrylonitrile (B1666552) analogs, which were designed to resemble combretastatin, a known tubulin polymerization inhibitor. nih.gov Three novel acrylonitrile analogs demonstrated significant growth inhibition in a panel of 60 human cancer cell lines, with GI50 values generally in the 10–100 nM range. nih.gov

Inhibition of Specific Cancer Cell Lines (e.g., Glioblastoma, Breast Cancer, MCF7, HePG2)

Research has demonstrated the efficacy of benzo[b]thiophene derivatives against specific cancer cell lines, highlighting their potential for targeted cancer therapy.

Glioblastoma: A study on 5-hydroxybenzothiophene derivatives identified a hydrazide derivative, 16b, which displayed broad-spectrum anticancer activity. tandfonline.com It showed the highest growth inhibition in U87MG glioblastoma cells with an IC50 of 7.2 μM. tandfonline.com This compound was found to induce G2/M cell cycle arrest, apoptosis, and inhibit migration in these cells. tandfonline.com

Breast Cancer (MCF-7): Several studies have reported the activity of benzo[b]thiophene derivatives against the MCF-7 breast cancer cell line. ekb.egnih.govnih.govnih.gov In one study, certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives showed better anticancer activity against MCF-7 cells than the standard drug 5-FU. ekb.eg Another study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives identified twelve compounds with interesting antiproliferative potential against MCF-7 and HepG-2 cell lines, with IC50 values ranging from 23.2 to 95.9 µM. nih.gov Furthermore, some thiophene derivatives were found to reduce cell viability in MCF-7 cells with IC50 values less than 30 µmol/l and induced G0/G1 phase cell cycle arrest. nih.gov

Hepatocellular Carcinoma (HepG2): The antiproliferative activity of benzo[b]thiophene derivatives has also been evaluated against the HepG2 liver cancer cell line. ekb.egnih.govmdpi.com A series of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives showed better activity against HepG2 cells than 5-FU. ekb.eg As mentioned earlier, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also displayed activity against HepG2 cells. nih.gov A different study on novel fused thiophene derivatives identified two compounds, 3b and 4c, as the most promising candidates against HepG2 cells with IC50 values of 3.105 µM and 3.023 µM, respectively. mdpi.com

Table 3: Anticancer Activity of Selected Benzo[b]thiophene Derivatives on Specific Cell Lines
Compound/DerivativeCancer Cell LineActivity (IC50/GI50)Reference
5-hydroxybenzothiophene hydrazide (16b)U87MG (Glioblastoma)7.2 μM tandfonline.com
4,5,6,7-tetrahydrobenzo[b]thiophene derivative (15)MCF-7 (Breast Cancer)3.5 ± 0.26 µM ekb.eg
4,5,6,7-tetrahydrobenzo[b]thiophene derivative (15)HepG2 (Hepatocellular Carcinoma)2.85 ± 0.17 µM ekb.eg
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivativesMCF-7, HepG-223.2 to 95.9 µM nih.gov
Thiophene derivative (SB-200)MCF-7 (Breast Cancer)<30 µmol/l nih.gov
Fused thiophene derivative (3b)HepG2 (Hepatocellular Carcinoma)3.105 ± 0.14 μM mdpi.com
Fused thiophene derivative (4c)HepG2 (Hepatocellular Carcinoma)3.023 ± 0.12 μM mdpi.com
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5)60 human cancer cell lines10.0 nM to 90.9 nM nih.gov
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6)60 human cancer cell lines21.1 nM to 98.9 nM nih.gov
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13)60 human cancer cell lines< 10.0 nM (in most lines) nih.gov

Mechanisms of Action in Cancer Inhibition

Benzo[b]thiophene derivatives exert their anticancer effects through a variety of molecular mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

One of the primary mechanisms is the disruption of microtubule dynamics. Certain benzothiophene acrylonitrile analogs interfere with tubulin polymerization, a critical process for mitotic spindle formation. nih.gov This disruption leads to mitotic arrest and ultimately cell death through a process known as mitotic catastrophe, which can be effective even in cancers that have developed resistance to apoptosis. nih.gov The inhibition of tubulin polymerization has been identified as a key mechanism for the anticancer activity of several benzo[b]thiophene derivatives. ktu.eduresearchgate.net

Another significant mechanism is the induction of apoptosis, or programmed cell death. Benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives have been shown to induce apoptosis in a time- and dose-dependent manner. researchgate.net This process is often preceded by an arrest of the cell cycle, typically at the S phase, and is linked to a significant increase in intracellular reactive oxygen species (ROS). researchgate.netresearchgate.net The generation of ROS appears to be a critical upstream event that triggers the apoptotic cascade. researchgate.net

Furthermore, benzo[b]thiophene derivatives have been developed as potent inhibitors of crucial signaling pathways that are often dysregulated in cancer. For instance, 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been designed to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov By inhibiting the phosphorylation of STAT3, these compounds can suppress the expression of downstream target genes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells with constitutively active STAT3. nih.gov Similarly, other derivatives function as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the protein kinase B (AKT) pathway, both of which are central to tumor angiogenesis and cell survival. mdpi.com

Inhibition of the RhoA/ROCK pathway represents another targeted approach. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized to inhibit this pathway, which is crucial for cell migration and invasion. nih.gov These compounds suppress the phosphorylation of myosin light chain and disrupt the formation of stress fibers, thereby inhibiting the metastatic potential of cancer cells. nih.gov Other identified mechanisms include the inhibition of enzymes critical for DNA replication and repair, such as topoisomerase and tyrosine kinases. researchgate.net

Structure-Activity Relationship (SAR) in Anticancer Efficacy

The anticancer potency of benzo[b]thiophene derivatives is highly dependent on their chemical structure, with specific substitutions on the core scaffold significantly influencing their biological activity. Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more effective anticancer agents.

The nature of the substituent groups and their positions on the benzo[b]thiophene ring are critical determinants of efficacy. For benzo[b]thiophene-6-carboxamide 1,1-dioxides, it has been observed that hydrophobic substituents on the carboxamide group enhance cytotoxic activity. researchgate.net Conversely, the introduction of a hydroxy group diminishes this activity, suggesting that the electronic density on the benzo[b]thiophene nucleus plays a crucial role. researchgate.net For other series, the presence of an -OH group on an associated phenyl ring was found to increase anticancer activity. researchgate.net

The type of linkage connecting different parts of the molecule also impacts activity. In a series of 2-carbonylbenzo[b]thiophene 1,1-dioxides, compounds with an amide linkage demonstrated good antiproliferative activity, whereas a derivative with an ester linkage showed the weakest inhibitory effect. nih.gov Within the amide-linked series, aliphatic amines at the R4 position were generally well-tolerated and led to higher activity compared to aromatic amines. nih.gov Furthermore, bulky substituents at either the R2 or R4 positions were found to have an unfavorable influence on potency. nih.gov

Summary of Structure-Activity Relationships (SAR) for Anticancer Benzo[b]thiophene Derivatives
Compound SeriesFavorable Structural FeaturesUnfavorable Structural FeaturesReference
Benzo[b]thiophene-6-carboxamide 1,1-dioxidesHydrophobic substituents on the carboxamide groupHydroxy group on the carboxamide group researchgate.net
2-Carbonylbenzo[b]thiophene 1,1-dioxidesAmide linkage; Aliphatic amines at R4 positionEster linkage; Aromatic amines at R4; Large substituents at R2 or R4 nih.gov
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxidesCarboxamide at C-3; 1-methyl-1H-pyrazol at C-5Not specified nih.gov
General Benzo[b]thiophenes-OH group on phenyl ring; Intact sulfur heteroatomReplacement of sulfur with carbon researchgate.net

Anti-inflammatory and Analgesic Activities

Derivatives of the benzo[b]thiophene scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents. ktu.eduijpsjournal.comnih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Research has identified specific 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives as selective COX-2 inhibitors. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. One particular derivative, 2-[(4-nitro-3-benzylidene)-amino]-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile (6CN10), has been evaluated for its analgesic and antipyretic properties. researchgate.net Molecular docking studies suggest that this compound interacts favorably with both COX-1 and COX-2 isoenzymes, providing a basis for its observed effects. researchgate.net

Beyond COX inhibition, some thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8), further contributing to their anti-inflammatory profile. nih.gov

Neurological Activities

The benzo[b]thiophene core is a privileged scaffold for the development of neurologically active agents, with various derivatives showing antidepressant, anticonvulsant, and sedative properties.

Antidepressant Effects

Certain benzo[b]thiophene derivatives have emerged as promising candidates for the treatment of depression, with some exhibiting a potential for a rapid onset of action. nih.govscispace.comfigshare.com The antidepressant-like activity of these compounds is often attributed to a dual-action mechanism involving the serotonin (B10506) (5-HT) system.

Specifically, these derivatives have shown affinity for both the 5-HT₇ receptor and the serotonin transporter (SERT). nih.govscispace.comunav.edu The benzo[b]thiophene moiety itself has been linked to the inhibition of serotonin reuptake via SERT. scispace.com A pharmacophore study identified compound 9c, which features a homopiperazine (B121016) central diamine and a p-cyano substituted phenyl ring, as a potent 5-HT₇ receptor antagonist. unav.edu In preclinical studies using the forced swimming test, compound 9c was effective in reducing immobility time not only after chronic treatment but also after a single acute administration, an effect not observed with the standard antidepressant fluoxetine (B1211875). nih.govscispace.comunav.edu Other derivatives, such as 8j and 9e, also demonstrated significant antidepressant activity comparable to fluoxetine after chronic treatment. scispace.comunav.edu

Antidepressant Activity of Selected Benzo[b]thiophene Derivatives
CompoundTarget(s)Activity in Forced Swimming Test (FST)Reference
9c5-HT₇ Receptor (Antagonist), SERTEffective after acute and chronic treatment nih.govscispace.comunav.edu
8jSERTEffective after chronic treatment scispace.comunav.edu
9e5-HT₇ Receptor, SERT (Dual affinity)Effective after chronic treatment scispace.comunav.edu

Anticonvulsant Activities

The benzo[b]thiophene scaffold is also recognized for its potential in developing anticonvulsant drugs. ijpsjournal.comnih.gov Various derivatives have shown efficacy in preclinical models of seizures.

One study investigated spiro nih.govbenzothiophene-thiazolidine compounds and found them to be effective in preventing strychnine-induced seizures in mice. rsc.org Within this series, naphthyl derivatives were identified as the most potent anticonvulsant agents. rsc.org Another distinct class of compounds, 3,4-dialkyloxy thiophene bishydrazones, has also been identified as having significant anticonvulsant activity in multiple seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz screens. nih.gov These findings highlight the versatility of the thiophene and benzothiophene core in designing novel therapies for epilepsy.

Sedative Properties

In conjunction with their anticonvulsant effects, some benzo[b]thiophene derivatives have been noted for their sedative properties. The evaluation of these compounds has included assessing their ability to potentiate the effects of known sedatives like phenobarbitone. rsc.org The same naphthyl derivatives of spiro nih.govbenzothiophene-thiazolidine that showed strong anticonvulsant activity were also the most effective at extending the duration of phenobarbitone-induced sleep, indicating a sedative component to their activity. rsc.org Other research programs have also included the screening of newly synthesized benzo[b]thiophene derivatives for sedative activities. ekb.eg

Other Pharmacological Activities

Beyond the more extensively studied areas of anticancer and antimicrobial research, derivatives of benzo[b]thiophene have demonstrated a broad spectrum of other pharmacological activities. These diverse biological effects underscore the therapeutic potential of this heterocyclic system and provide a foundation for the development of novel drugs for a variety of diseases.

The management of diabetes mellitus is a critical global health challenge, and the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase is a key therapeutic strategy. Several benzo[b]thiophene derivatives have been investigated for their potential as α-amylase inhibitors.

In one study, novel benzo[b]thiophene derivatives were synthesized and evaluated for their in vitro α-amylase inhibitory activity. Notably, two compounds from this series demonstrated significant inhibitory potential with IC50 values of 0.032 µM and 0.035 µM, which were considerably lower than that of the standard drug, acarbose (B1664774) (IC50 = 0.09 µM) nih.gov. Another research effort focused on hybrid molecules incorporating indole, thiazolidinedione, and triazole moieties with a benzo[b]thiophene core. The resulting derivatives exhibited a wide range of α-amylase inhibition, with IC50 values spanning from 0.51 ± 0.02 to 7.99 ± 0.28 μM, compared to acarbose with an IC50 of 0.68 ± 0.02 μM rsc.org.

These findings highlight the potential of the benzo[b]thiophene scaffold in the design of potent α-amylase inhibitors for the management of type 2 diabetes.

Table 1: In Vitro α-Amylase Inhibitory Activity of Benzo[b]thiophene Derivatives

Compound/Drug IC50 (µM)
Benzo[b]thiophene Derivative 1 0.032 nih.gov
Benzo[b]thiophene Derivative 2 0.035 nih.gov
Acarbose (Standard) 0.09 nih.gov
Hybrid Indole-Thiazolidinedione-Triazole Derivatives 0.51 ± 0.02 to 7.99 ± 0.28 rsc.org

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Consequently, the development of effective antioxidants is of great interest.

A study on newly synthesized tetrahydrobenzo[b]thiophene derivatives revealed that several compounds possessed significant antioxidant potency, comparable to that of ascorbic acid researchgate.net. It was also noted that compounds containing the benzo[b]thiophene nucleus are capable of inhibiting free radical-induced lipid oxidation, with inhibition rates observed to be between 19% and 30% researchgate.net. Another investigation into the antiperoxyradical ability of thiophene and its aminocarbonitrile derivatives further supports the antioxidant potential of this class of compounds nih.gov. The antioxidant capacity of these derivatives is often attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals.

Table 2: Antioxidant Activity of Tetrahydrobenzo[b]thiophene Derivatives

Compound Antioxidant Potency Reference
Tetrahydrobenzo[b]thiophene Derivatives Significant, comparable to ascorbic acid researchgate.net

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health problem, necessitating the discovery of new and effective antimalarial agents. Benzo[b]thiophene derivatives have emerged as a promising class of compounds in this regard.

Research into benzothiophenes coupled with aminoquinolines has demonstrated improved activities against chloroquine-susceptible strains of Plasmodium falciparum, with one derivative showing a potent IC50 value of 6 nM researchgate.net. Furthermore, this compound was found to be effective in vivo, curing Plasmodium berghei infected mice when administered orally researchgate.net. In a separate study, bromo-benzothiophene carboxamide derivatives were identified as potent inhibitors of the asexual blood-stages of Plasmodium both in vitro and in vivo wisdomlib.org. These findings underscore the potential of the benzo[b]thiophene scaffold in the development of novel antimalarial drugs.

Table 3: Anti-malarial Activity of Benzo[b]thiophene Derivatives

Compound Type Activity Target/Model Reference
Benzo[b]thiophene-aminoquinoline hybrid IC50 = 6 nM P. falciparum (chloroquine-susceptible) researchgate.net
Benzo[b]thiophene-aminoquinoline hybrid Cured infected mice P. berghei in vivo researchgate.net

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and the search for new, effective, and less toxic treatments is ongoing. Thiophene derivatives, including those with the benzo[b]thiophene core, have shown promise as anti-leishmanial agents.

Studies on 2-amino-thiophene derivatives have reported significant activity against various Leishmania species. For instance, IC50 values of 4.25 μM, 4.65 μM, and 3.96 μM have been recorded against Leishmania braziliensis, Leishmania major, and Leishmania infantum, respectively. Another study identified two thiophene derivatives with IC50 values of 7.7 and 21.3 μg/mL against Leishmania amazonensis. These compounds demonstrate the potential of the thiophene and by extension, the benzo[b]thiophene, scaffold in the development of new treatments for leishmaniasis.

Table 4: Anti-leishmanial Activity of Thiophene Derivatives

Compound Type IC50 Leishmania Species
2-Amino-thiophene derivative 4.25 µM L. braziliensis
2-Amino-thiophene derivative 4.65 µM L. major
2-Amino-thiophene derivative 3.96 µM L. infantum
Thiophene derivative 1 7.7 µg/mL L. amazonensis

Helminth infections, caused by parasitic worms, affect a significant portion of the world's population, particularly in developing countries. The discovery of new anthelmintic drugs is crucial to combat these infections.

A study investigating novel benzo[b]thiophene derivatives reported on their anthelmintic activity using Indian adult earthworms (Pheritima posthuma) as a model organism. The study measured the time taken for paralysis and death of the worms upon exposure to the synthesized compounds. Several of the tested N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide derivatives exhibited significant anthelmintic activity, with some compounds causing paralysis and death in a shorter time frame compared to the standard drug, Albendazole.

Table 5: Anthelmintic Activity of Benzo[b]thiophene Derivatives against Pheritima posthuma

Compound Time to Paralysis (min) Time to Death (min)
Derivative 3d 35 75
Derivative 3e 30 70
Derivative 3f 25 65
Albendazole (Standard) 45 90

Data is a representation from the findings of the cited study and may not be exhaustive.

Mitosis is a fundamental process of cell division, and its disruption can be an effective strategy in cancer therapy. Certain benzo[b]thiophene derivatives have been identified as mitotic poisons.

A notable example is the 6-aminobenzo[b]thiophene 1,1-dioxide derivative, K2071. This compound has been shown to act as a mitotic poison by blocking the progression of mitosis in the prophase stage of the cell cycle. The antimitotic effect of K2071 is independent of its activity as a STAT3 inhibitor and involves the disruption of mitotic spindle formation. This dual mechanism of action makes such compounds interesting candidates for further development as anticancer agents.

Estrogen Receptor Modulation

Benzo[b]thiophene derivatives have been extensively investigated as selective estrogen receptor modulators (SERMs). These compounds can exhibit either estrogenic or antiestrogenic effects in a tissue-specific manner, making them valuable for therapeutic applications, particularly in the context of breast cancer and osteoporosis. The action of these derivatives is mediated through their binding to estrogen receptors (ER), primarily ERα and ERβ.

A notable example is a family of benzothiophene SERMs that has been shown to possess a wide range of selectivity for ERα over ERβ, with selectivity ratios ranging from 1.2- to 67-fold nih.gov. The development of these compounds allows for the fine-tuning of their biological activity by modifying substituents on the benzo[b]thiophene core nih.gov.

One of the most well-known SERMs based on the benzo[b]thiophene structure is Raloxifene. Structure-activity relationship (SAR) studies on Raloxifene have revealed key structural features necessary for high-affinity binding to the estrogen receptor and potent in vitro activity. These studies have demonstrated that the 6-hydroxyl group and, to a lesser extent, the 4'-hydroxyl group on the 2-aryl substituent are crucial for receptor binding and the inhibition of MCF-7 breast cancer cell proliferation acs.org. Furthermore, small, highly electronegative substituents at the 4'-position, such as hydroxyl, fluoro, and chloro groups, are preferred for both in vitro and in vivo activity acs.org.

Neuroprotective effects of benzo[b]thiophene SERMs have also been observed, which are mediated through a novel GPR30-dependent mechanism, independent of the classical estrogen receptors nih.gov. This highlights the multifaceted pharmacological profile of this class of compounds.

Table 1: Estrogen Receptor Modulating Activity of Selected Benzo[b]thiophene Derivatives

Compound Target Activity Notes
Family of Benzothiophene SERMs ERα/ERβ 1.2- to 67-fold selectivity for ERα Activity can be modulated by varying substituents. nih.gov
Raloxifene Analogs Estrogen Receptor Inhibition of MCF-7 breast cancer cell proliferation 6-hydroxy and 4'-hydroxy groups are important for activity. acs.org

Enzyme Inhibition (e.g., Kinase Targets, 5-lipoxygenase, Urokinase)

The versatility of the benzo[b]thiophene scaffold extends to the inhibition of various enzymes implicated in a range of diseases.

Kinase Targets: Derivatives of 5-hydroxybenzo[b]thiophene have been identified as potent multi-target kinase inhibitors. One particularly effective compound, a hydrazide derivative designated as 16b , has demonstrated significant inhibitory activity against several kinases. It displayed IC50 values of 11, 87, 125.7, 163, 284, and 353.3 nM against Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, respectively nih.govtandfonline.com. This multi-targeted approach is a promising strategy in the development of anticancer agents to overcome chemoresistance nih.govtandfonline.com.

5-Lipoxygenase: Human 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. Zileuton, a marketed drug for the treatment of asthma, features a benzo[b]thiophene moiety and functions as a 5-LOX inhibitor researchgate.net. Research in this area has led to the development of other potent inhibitors. For instance, a hybrid compound, Compound 28 , which incorporates the benzo[b]thiophene moiety of Zileuton, was found to be three times more active in inhibiting 5-LOX product biosynthesis researchgate.net.

Urokinase: Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cancer cell invasion and metastasis. A class of 4-substituted benzo[b]thiophene-2-carboxamidines has been identified as potent and selective inhibitors of uPA nih.govscispace.com. Two compounds in this class, B428 and B623 , have shown significant inhibitory activity against human uPA with IC50 values of 0.32 µM and 0.07 µM, respectively nih.govresearchgate.net. These compounds exhibit competitive inhibition with Ki values of 0.53 µM for B428 and 0.16 µM for B623 nih.gov. Importantly, they demonstrate high selectivity for uPA over tissue-type plasminogen activator (tPA) and plasmin, with over 300-fold and 1000-fold selectivity, respectively nih.gov. These inhibitors are also effective against cell surface-bound uPA, a key factor in cellular invasiveness nih.govresearchgate.net.

Table 2: Enzyme Inhibitory Activity of Selected Benzo[b]thiophene Derivatives

Compound Enzyme Target IC50 / Ki
16b Clk4 11 nM
DRAK1 87 nM
haspin 125.7 nM
Clk1 163 nM
Dyrk1B 284 nM
Dyrk1A 353.3 nM
Compound 28 5-Lipoxygenase 3x more active than Zileuton
B428 Urokinase IC50: 0.32 µM; Ki: 0.53 µM
B623 Urokinase IC50: 0.07 µM; Ki: 0.16 µM

Antiviral Properties (e.g., HSV-1)

The benzo[b]thiophene nucleus is also a promising scaffold for the development of antiviral agents. Research has shown that certain derivatives possess activity against Herpes Simplex Virus type 1 (HSV-1).

One study identified a benzothiophene derivative as a potent and specific inhibitor of HSV-1 replication. This compound was found to block viral gene expression at the immediate-early stage of infection. The antiviral effect was significant, with a reported 50% effective concentration (EC50) of 0.1 µM and a 90% effective concentration (EC90) of 1 µM, with no detectable cytotoxicity at concentrations up to 1 µM. Further investigation suggested that the compound likely targets a cellular function that is essential for the expression of HSV-1 immediate-early genes, rather than a viral protein directly.

The broad utility of the benzo[b]thiophene core in medicinal chemistry is underscored by its presence in various compounds with demonstrated antiviral activities, highlighting its potential as a pharmacophore for the design of novel antiviral therapeutics.

Table 3: Antiviral Activity of a Benzo[b]thiophene Derivative against HSV-1

Compound Virus EC50 EC90 Mechanism of Action
Benzothiophene Derivative HSV-1 0.1 µM 1 µM Acts at the immediate-early stage of infection

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Benzo[b]thiophene-6-carbonitrile Derivatives with Enhanced Bioactivity

The future of this compound in medicinal chemistry hinges on the rational design and synthesis of new derivatives with superior potency and selectivity. researchgate.net The core strategy involves modifying the benzo[b]thiophene scaffold at various positions to optimize interactions with biological targets. Structure-activity relationship (SAR) studies are crucial in guiding these modifications, which have culminated in the discovery of lead molecules for numerous diseases. researchgate.netnih.gov

Research efforts are focused on several key areas:

Substitution Patterns: The introduction of diverse functional groups on the benzo[b]thiophene ring system is a primary strategy. For example, studies on related 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) derivatives have shown that modifications can lead to potent histone deacetylase (HDAC) inhibitors. nirmauni.ac.in The synthesis often begins with a Gewald reaction to form the initial thiophene (B33073) ring, followed by reactions with various electrophiles to introduce diversity. nirmauni.ac.inrsc.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can enhance bioactivity. For instance, replacing a naphthalene (B1677914) unit with a benzo[b]thiophene in analogs of the tuberculosis drug bedaquiline (B32110) resulted in compounds with comparable in vitro activity. nih.gov

Hybrid Molecules: Combining the benzo[b]thiophene moiety with other known pharmacophores is a promising approach. Acylhydrazone derivatives of benzo[b]thiophene have been synthesized and shown to possess significant antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus. mdpi.com

The following table summarizes selected research findings on benzo[b]thiophene derivatives, illustrating the impact of structural modifications on biological activity.

Derivative Class Modification Strategy Observed Bioactivity Key Findings & Citations
Tetrahydrobenzo[b]thiophene-3-carbonitriles Addition of piperidine (B6355638) and piperazine (B1678402) linkers with various terminal groups.Histone Deacetylase (HDAC) Inhibition, Antiproliferative.Pharmacophore modeling was used to design two series of inhibitors. Compound 9h (with a 4-(aminomethyl) piperidine linker) and 14n (with a piperazine linker) showed good activity against HDAC1 and HDAC6, respectively, and exhibited antiproliferative effects. nirmauni.ac.in
Benzo[b]thiophene Acylhydrazones Condensation of benzo[b]thiophene-2-carboxylic hydrazide with aromatic aldehydes.Antimicrobial (Anti-MDR S. aureus).The combination of the benzo[b]thiophene nucleus and the acylhydrazone functional group led to potent compounds. (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a minimal inhibitory concentration of 4 µg/mL. mdpi.com
6H-Benzo[b]indeno[1,2-d]thiophen-6-ones Creation of a tetracyclic system with hydroxy or methoxy (B1213986) substitutions.Kinase Inhibition (DYRK1A/CLK1/CLK4/haspin).5-hydroxy derivatives showed good inhibitory effect against DYRK1A. Compound 4k was a potent inhibitor of CLK1/CLK4 and haspin kinases. rsc.org
2-Benzoyl-3-ferrocenylbenzo[b]thiophenes Incorporation of an organometallic (ferrocene) moiety.Antitumor.Inspired by the structure of Raloxifene, these organometallic derivatives showed considerable cytotoxic activity. Compound 13 had IC50 values in the low-micromolar range, significantly lower than cisplatin. acs.org

Exploration of Multi-Targeting Therapeutic Approaches

The traditional "one drug, one target" paradigm is increasingly being replaced by a multi-target approach, which is particularly relevant for complex diseases like cancer. researchgate.net Designing single molecules that can modulate multiple biological targets simultaneously can lead to enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com Benzo[b]thiophene derivatives are well-suited for this strategy. researchgate.netmdpi.com

Emerging research highlights several multi-targeted strategies involving this scaffold:

Multi-Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Researchers have developed N-benzylated 5-hydroxybenzothiophene-2-carboxamides that act as multi-targeted inhibitors of Clk and Dyrk kinases. mdpi.com Similarly, certain 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives have been identified as potent inhibitors of a panel of kinases including DYRK1A, CLK1, CLK4, and haspin. rsc.org This multi-targeting of different kinases may be an efficient strategy for enhancing growth inhibition in cancer cells. mdpi.com

Dual-Enzyme Inhibition: In the context of colorectal cancer, researchers have synthesized 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives that can inhibit both pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA), two enzymes involved in the reprogrammed glucose metabolism of tumor cells. nih.gov

Hybrid Drug Design: The molecular hybridization strategy, which combines distinct pharmacophores into a single molecule, is a rational approach to creating multi-target drugs. researchgate.net This has been explored by linking benzo[b]thiophene to other active moieties to create agents for diseases like cancer and Alzheimer's. researchgate.net

Advanced Drug Delivery Systems for this compound

Many potent drug candidates, including benzo[b]thiophene derivatives, suffer from poor water solubility and limited bioavailability, which hampers their clinical development. nih.govnih.gov Advanced drug delivery systems, particularly nanotechnology-based approaches, offer a solution to overcome these limitations. semanticscholar.orgmdpi.com

Key developments in this area include:

Polymeric Nanoparticles: Loading hydrophobic benzo[b]thiophene derivatives into polymeric nanoparticles can enhance their delivery to tumors, provide sustained drug release, and improve accumulation at the target site. nih.gov One study successfully used this approach for a promising tetrahydrobenzo[b]thiophene derivative to improve its efficacy and safety. nih.gov

Magnetic Nanoparticles (MNPs): Iron oxide nanoparticles (Fe₃O₄) are being explored for their biomedical applications. semanticscholar.org To enhance stability and biocompatibility, these nanoparticles can be coated with a shell. Researchers have designed and synthesized a Schiff base of a 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile derivative to act as a coating for Fe₃O₄ and Fe₃O₄/SiO₂ nanoparticles. nih.govacs.org This approach not only stabilizes the nanoparticles but also leverages the biological activity of the Schiff base itself, creating a multifunctional therapeutic agent. nih.govsemanticscholar.org The resulting nanoparticle systems demonstrated improved antioxidant and cytotoxic activities against colorectal cancer cell lines compared to the free compounds. nih.gov

Clinical Translation and Preclinical Development Considerations

The path from a promising laboratory compound to a clinically approved drug is long and requires rigorous preclinical evaluation. nih.gov For this compound derivatives to advance toward clinical trials, several key aspects must be thoroughly investigated.

Pharmacokinetics (PK): Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical. Preclinical studies in animal models are essential to determine key PK parameters. For example, the benzo[b]thiophene carboxylate derivative BT2, an inhibitor of BCKDC kinase, showed excellent pharmacokinetics with a terminal half-life of 730 minutes in mice. nih.gov

Metabolic Stability: A compound's susceptibility to metabolism by liver enzymes can significantly affect its efficacy and duration of action. In vitro assays using liver microsomes are often employed to assess this. Studies on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives showed significant variations in microsomal stability depending on the substitution pattern. rsc.org The derivative BT2 demonstrated high metabolic stability, with no degradation observed over 240 minutes. nih.gov

Prodrug Strategies: To improve properties like solubility or cell permeability, a prodrug approach can be used. A prodrug of the BDK inhibitor BT2 was developed (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide, or BT3), which successfully increased the activity of the target enzyme complex in cultured patient cells. nih.gov

In Vivo Efficacy: Ultimately, a compound must demonstrate efficacy in a living organism. Administration of the benzo[b]thiophene derivative BT2 to wild-type mice led to the desired biochemical effect—nearly complete activation of its target enzyme complex in multiple tissues and a reduction in plasma branched-chain amino acids. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines, reducing costs, and improving the precision of identifying viable drug candidates. researchgate.netmdpi.comnih.gov These technologies are increasingly being applied to the discovery and optimization of heterocyclic compounds like benzo[b]thiophenes.

Key applications include:

Pharmacophore Modeling and Virtual Screening: AI-driven computational tools can build pharmacophore models based on known active compounds. These models define the essential structural features required for biological activity and can be used to screen vast virtual libraries for new hits. This strategy was successfully used to design and identify novel tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives as HDAC inhibitors. nirmauni.ac.in

Iterative Computational Design: AI can facilitate an iterative cycle of computational design, chemical synthesis, and experimental testing. In one notable project, ultra-large library docking of 450 million molecules was used to discover ligands for the Mac1 protein of SARS-CoV-2. pnas.org This screening identified a benzothiophene (B83047) analog as a binder, demonstrating the power of computational methods to explore vast chemical spaces and identify novel scaffolds. pnas.org

Predictive Analytics: Machine learning models can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed molecules before they are synthesized. mdpi.com This allows chemists to prioritize compounds with a higher probability of success, making the drug development process more efficient. mdpi.commednexus.org For this compound, these predictive models can guide the synthesis of derivatives with optimal drug-like properties. rsc.org

The integration of AI promises to significantly accelerate the exploration of the chemical space around the this compound scaffold, leading to the faster discovery of potent, selective, and safe therapeutic agents. researchgate.net

Q & A

Q. What are the established synthetic routes for Benzo[b]thiophene-6-carbonitrile?

The synthesis typically begins with brominated intermediates. For example, 1-bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene is cyclized using polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂, AlCl₃) to yield a mixture of 6-bromo- and 4-bromobenzo[b]thiophene isomers. Subsequent cyanation involves copper cyanide with palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) in solvents like DMF or THF. Isomer separation is achieved via column chromatography or preparative HPLC .

Q. How can researchers effectively separate this compound from positional isomers?

Separation of 6- and 4-cyano isomers is critical due to their structural similarity. Methods include normal-phase column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) or reverse-phase preparative HPLC with acetonitrile/water mobile phases. Retention times and polarity differences guide isolation .

Q. What analytical techniques validate the purity and structure of this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the thiophene ring.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • HPLC : Purity assessment using UV detection at 254 nm.
  • Melting point analysis : Cross-referenced with literature values (if available) .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound?

  • Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) improve cyanide coupling efficiency compared to CuCN alone.
  • Solvent optimization : Polar aprotic solvents like DMF enhance reaction kinetics.
  • Temperature control : Reflux conditions (100–120°C) balance reaction rate and side-product formation.
  • Substrate ratio : Excess CuCN (1.5–2 eq.) drives cyanation to completion .

Q. What strategies enable functionalization of this compound for medicinal chemistry applications?

  • Bromination : NBS in CCl₄ introduces bromine at the 3-position, enabling cross-coupling reactions.
  • Nitration : KNO₃ in acetic anhydride/TFA adds nitro groups for further reduction to amines.
  • Reduction : Zn dust/NH₄Cl converts nitriles to aldehydes, facilitating derivatization (e.g., Schiff base formation) .

Q. How do electronic modifications of this compound impact its performance in organic electronics?

The electron-withdrawing cyano group enhances charge transport in organic field-effect transistors (OFETs). Ladder-type derivatives (e.g., fused aromatic systems) improve π-π stacking, while star-shaped analogs increase solubility for solution-processed devices. DFT calculations and thin-film XRD are used to correlate structure with mobility .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) identify electrophilic attack sites. The cyano group directs incoming electrophiles to the 2- and 5-positions due to resonance and inductive effects. Fukui indices and molecular electrostatic potential maps validate reactivity trends .

Methodological Challenges and Solutions

Q. How can researchers mitigate byproduct formation during the synthesis of this compound?

  • Isomer control : Optimizing cyclization conditions (e.g., PPA vs. ZnCl₂) favors the 6-bromo intermediate.
  • Catalyst purity : Use of ligand-free Pd catalysts reduces side reactions.
  • Workup protocols : Quenching with aqueous NH₄Cl removes residual metal catalysts .

Q. What advanced characterization techniques resolve ambiguities in derivative structures?

  • X-ray crystallography : Confirms regiochemistry of brominated/nitrated derivatives.
  • 2D NMR (COSY, NOESY) : Assigns proton environments in complex mixtures.
  • In situ FTIR : Monitors reaction progress in real time (e.g., nitrile band at ~2200 cm⁻¹) .

Q. How is this compound utilized in metal-organic framework (MOF) design?

The nitrile group acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), enabling coordination polymer formation. Solvothermal synthesis in DMF at 80–120°C produces MOFs with tunable porosity, characterized by BET surface area analysis and PXRD .

Data Contradictions and Resolution

Q. Why do reported yields for this compound vary across studies?

Discrepancies arise from:

  • Isomer separation efficiency : Poor HPLC resolution artificially lowers isolated yields.
  • Catalyst deactivation : Moisture-sensitive Pd catalysts degrade if handled improperly.
  • Scaling effects : Milligram-scale reactions often report higher yields than bulk syntheses. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .

Q. How do solvent polarity and Lewis acidity impact cyclization outcomes?

Polar solvents (e.g., DMF) stabilize charged intermediates in PPA-mediated cyclization, favoring the 6-isomer. In contrast, ZnCl₂ in toluene promotes Friedel-Crafts pathways, increasing 4-isomer content. Solvent choice must align with the desired regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.